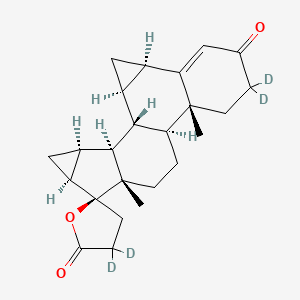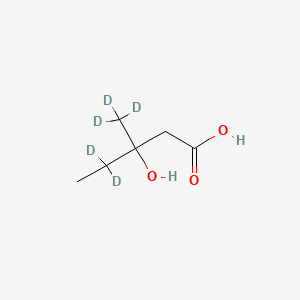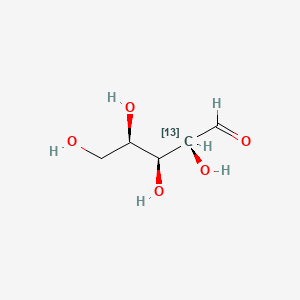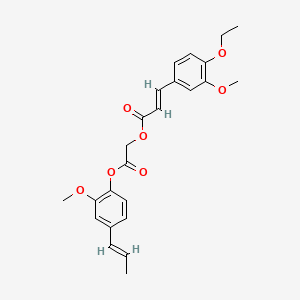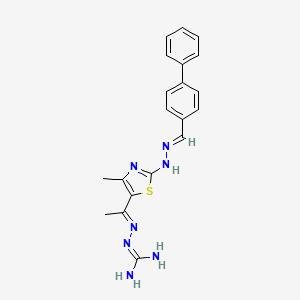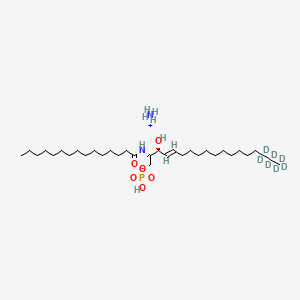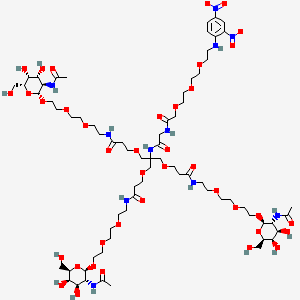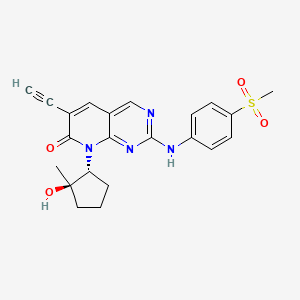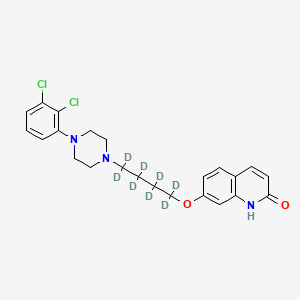
Dehydro Aripiprazole-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroaripiprazole-d8, also known as OPC-14857-d8, is a deuterium-labeled derivative of Dehydroaripiprazole. Dehydroaripiprazole is an active metabolite of Aripiprazole, an antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. The deuterium labeling in Dehydroaripiprazole-d8 is primarily used for pharmacokinetic studies to trace the compound’s behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroaripiprazole-d8 involves the deuteration of DehydroaripiprazoleThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of Dehydroaripiprazole-d8 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Dehydroaripiprazole-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert Dehydroaripiprazole-d8 back to its parent compound, Aripiprazole.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of Dehydroaripiprazole-d8 .
Aplicaciones Científicas De Investigación
Dehydroaripiprazole-d8 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Aripiprazole and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug-drug interactions of Aripiprazole.
Biological Research: Used in studies to investigate the biological effects and mechanisms of action of Aripiprazole and its metabolites
Mecanismo De Acción
Dehydroaripiprazole-d8 exerts its effects through partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, providing therapeutic effects in the treatment of schizophrenia and bipolar disorder. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound’s pharmacokinetics .
Comparación Con Compuestos Similares
Similar Compounds
Dehydroaripiprazole: The non-deuterated form of Dehydroaripiprazole-d8.
Aripiprazole: The parent compound from which Dehydroaripiprazole is derived.
Brexpiprazole: A similar antipsychotic agent with partial agonist activity at dopamine D2 receptors
Uniqueness
Dehydroaripiprazole-d8 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracing the compound’s metabolic pathways without altering its pharmacological activity .
Propiedades
Fórmula molecular |
C23H25Cl2N3O2 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |
Clave InChI |
CDONPRYEWWPREK-BQLKVSHCSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
SMILES canónico |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


